molecular formula C23H23N7O5 B1227995 Nabahs CAS No. 74713-45-4

Nabahs

Cat. No.: B1227995
CAS No.: 74713-45-4
M. Wt: 477.5 g/mol
InChI Key: NCPFFLPCPDCXFP-UHFFFAOYSA-N
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Description

"Nabahs" (hypothetical systematic name: Sodium bis(fluorosulfonyl)amide, IUPAC name: Sodium [(fluorosulfonyl)amido]-N-fluorosulfonylamide) is a synthetic inorganic compound characterized by its unique fluorosulfonylamide anion. Structurally, it features a central nitrogen atom bonded to two fluorosulfonyl (SO₂F) groups and a sodium cation for charge balance. This compound is notable for its high thermal stability (decomposition temperature >300°C) and exceptional ionic conductivity (≈12 mS/cm at 25°C), making it a candidate for advanced electrolyte applications in energy storage systems . Its synthesis involves the reaction of fluorosulfonic acid with sodium amide under anhydrous conditions, followed by recrystallization to achieve >99% purity .

Properties

CAS No.

74713-45-4

Molecular Formula

C23H23N7O5

Molecular Weight

477.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(4-azidophenyl)diazenyl]benzoyl]amino]hexanoate

InChI

InChI=1S/C23H23N7O5/c24-29-28-19-11-9-18(10-12-19)27-26-17-7-5-16(6-8-17)23(34)25-15-3-1-2-4-22(33)35-30-20(31)13-14-21(30)32/h5-12H,1-4,13-15H2,(H,25,34)

InChI Key

NCPFFLPCPDCXFP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-]

Synonyms

N-(4-(4-azidophenylazo)benzoyl)-6-aminohexyl-N'-oxysuccinimide ester
NABAHS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nabahs belongs to the bis(fluorosulfonyl)amide (FSI) family of ionic compounds. Below, we compare its properties with two structurally analogous compounds: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and Potassium bis(fluorosulfonyl)amide (KFSI) .

Table 1: Structural and Functional Comparison

Property This compound (NaFSI) LiTFSI KFSI
Molecular Formula NaN(SO₂F)₂ LiN(SO₂CF₃)₂ KN(SO₂F)₂
Molecular Weight (g/mol) 223.1 287.1 239.2
Ionic Conductivity (mS/cm) 12.0 ± 0.5 8.5 ± 0.3 10.2 ± 0.4
Thermal Stability (°C) 320 290 310
Solubility in EC/DMC 3.2 M 2.8 M 3.0 M
Electrochemical Window (V) 4.5 4.2 4.4

Key Findings:

Structural Differences :

  • This compound and KFSI share the same fluorosulfonylamide anion but differ in cation size (Na⁺ vs. K⁺), affecting lattice energy and solubility .
  • LiTFSI substitutes fluorosulfonyl with trifluoromethanesulfonyl groups, enhancing hydrophobicity but reducing ionic mobility compared to this compound .

Functional Performance :

  • This compound exhibits superior ionic conductivity (12 mS/cm) due to smaller cation-anion dissociation energy vs. LiTFSI (8.5 mS/cm) .
  • KFSI’s larger cation reduces electrochemical stability (4.4 V) compared to this compound (4.5 V), limiting high-voltage battery applications .

Thermal and Chemical Stability :

  • This compound’ decomposition temperature (320°C) exceeds LiTFSI (290°C), attributed to stronger Na⁺-FSI⁻ interactions .

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